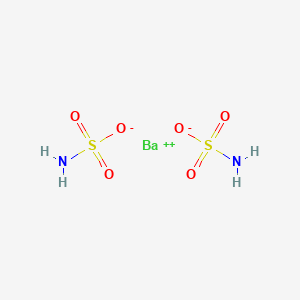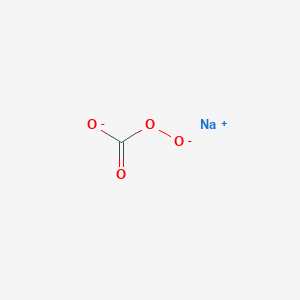
barium(2+);disulfamate
Vue d'ensemble
Description
barium(2+);disulfamate: , also known as barium disulphamate, is a chemical compound with the formula Ba(H₂NSO₃)₂. It is a white, crystalline solid that is soluble in water. This compound is used in various industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: barium(2+);disulfamate can be synthesized by reacting sulfamic acid with barium hydroxide. The reaction typically occurs in an aqueous solution, where sulfamic acid (H₃NSO₃) reacts with barium hydroxide (Ba(OH)₂) to form barium disulphamate and water: [ 2H₃NSO₃ + Ba(OH)₂ \rightarrow Ba(H₂NSO₃)₂ + 2H₂O ]
Industrial Production Methods: In industrial settings, the production of sulfamic acid, barium salt (2:1) involves the controlled addition of barium hydroxide to a solution of sulfamic acid. The reaction mixture is then heated to ensure complete reaction, and the resulting product is filtered, washed, and dried to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: barium(2+);disulfamate can undergo oxidation reactions in the presence of strong oxidizing agents, leading to the formation of barium sulfate and nitrogen gas.
Reduction: This compound can be reduced under specific conditions, although such reactions are less common.
Substitution: It can participate in substitution reactions where the sulfamate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Chlorine, bromine, and potassium chlorate.
Reducing Agents: Hydrogen gas and metal hydrides.
Substitution Reagents: Various organic and inorganic compounds depending on the desired product.
Major Products Formed:
Oxidation: Barium sulfate and nitrogen gas.
Reduction: Ammonium salts and barium compounds.
Substitution: Various substituted barium sulfamates.
Applications De Recherche Scientifique
Chemistry: barium(2+);disulfamate is used as a reagent in analytical chemistry for the detection and quantification of certain ions. It is also employed in the synthesis of other chemical compounds.
Biology: In biological research, this compound is used as a buffer and stabilizing agent in various biochemical assays.
Medicine: While not commonly used directly in medicine, its derivatives and related compounds are studied for potential therapeutic applications.
Industry: Industrially, sulfamic acid, barium salt (2:1) is used in the production of cleaning agents, corrosion inhibitors, and as a component in certain types of batteries.
Mécanisme D'action
The mechanism by which sulfamic acid, barium salt (2:1) exerts its effects involves the interaction of the sulfamate group with various molecular targets. In chemical reactions, the sulfamate group can act as a nucleophile, participating in substitution and addition reactions. The barium ion can also interact with other ions and molecules, influencing the overall reactivity of the compound.
Comparaison Avec Des Composés Similaires
Sulfamic acid (H₃NSO₃): A strong inorganic acid used in similar applications.
Barium sulfate (BaSO₄): An insoluble compound used as a contrast agent in medical imaging.
Ammonium sulfamate (NH₄SO₃NH₂): Used as a herbicide and flame retardant.
Uniqueness: barium(2+);disulfamate is unique due to its combination of the sulfamate group and barium ion, which imparts specific chemical properties that are useful in various industrial and research applications. Its solubility in water and reactivity with other compounds make it a versatile reagent in both laboratory and industrial settings.
Propriétés
IUPAC Name |
barium(2+);disulfamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ba.2H3NO3S/c;2*1-5(2,3)4/h;2*(H3,1,2,3,4)/q+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPBWPRFVGWGSOM-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
NS(=O)(=O)[O-].NS(=O)(=O)[O-].[Ba+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BaH4N2O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00890721 | |
| Record name | Sulfamic acid, barium salt (2:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00890721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13770-86-0 | |
| Record name | Sulfamic acid, barium salt (2:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013770860 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfamic acid, barium salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sulfamic acid, barium salt (2:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00890721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Barium disulphamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.980 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















